2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide
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Description
2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide, also known as Compound X, is a novel chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique chemical structure makes it an attractive candidate for further investigation.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Compounds incorporating sulfamoyl moieties, similar in function to the methylsulfonyl group in the mentioned compound, have been synthesized for their potential as antimicrobial agents. Heterocyclic compounds bearing these groups have shown promising results in in vitro antibacterial and antifungal activities, indicating their utility in developing new antimicrobial drugs (Darwish et al., 2014).
Antibacterial Activities
Research into 2-oxaisocephems, which share structural similarities to the bicyclic and sulfonamide parts of the query compound, revealed potent activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This highlights the compound's potential relevance in the development of new antibiotics (Tsubouchi et al., 1994).
Chemical Synthesis and Reactivity
The use of related sulfonamide and bicyclic structures in chemical synthesis has been explored for creating diverse organic molecules. These studies contribute to the development of novel synthetic methods that can be applied to produce a variety of pharmacologically relevant compounds. For instance, the synthesis of azabicyclo octane derivatives has been reported, showcasing the versatility of these scaffolds in organic synthesis (Flynn et al., 1992).
Pharmacological Applications
Compounds featuring azabicyclo structures and sulfonamide groups have been studied for their pharmacological properties, including their potential as ligands for muscarinic acetylcholinergic receptors. These studies are crucial for understanding how structural modifications affect receptor affinity and selectivity, informing the design of new therapeutic agents (McPherson et al., 1995).
properties
IUPAC Name |
2-indol-1-yl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-25(23,24)21-15-6-7-16(21)11-14(10-15)19-18(22)12-20-9-8-13-4-2-3-5-17(13)20/h2-5,8-9,14-16H,6-7,10-12H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNSIWIWWZBZAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide |
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